2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine
Description
Properties
Molecular Formula |
C7H10ClN3 |
|---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
2-(2-chloro-5-methylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3/c1-5-4-10-7(8)11-6(5)2-3-9/h4H,2-3,9H2,1H3 |
InChI Key |
TTXBYPHJONRYOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1CCN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine typically involves the reaction of 2-chloro-5-methylpyrimidine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 2 of the pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) under basic conditions. This reaction is favored due to the electron-deficient nature of the pyrimidine ring, which activates the C-Cl bond toward nucleophilic attack.
Key Reaction Conditions
Mechanism
The reaction proceeds via deprotonation of the nucleophile by the base, forming a reactive amine species that attacks the pyrimidine ring. The leaving group (Cl⁻) departs, yielding substituted pyrimidine derivatives. Side products like hydrolyzed intermediates may form under non-optimal conditions .
Acid-Base Reactions
The ethylamine group (-NH₂) in the compound acts as a nucleophile and a weak base, enabling protonation and salt formation with acids.
Example Reaction
| Reagent | Reaction Type | Product |
|---|---|---|
| Strong acids | Protonation | Ammonium salt derivatives |
| Electrophiles | Alkylation | Alkylated amine derivatives |
This reactivity is critical for functionalizing the compound in medicinal chemistry applications, such as targeting enzymes via hydrogen bonding.
Research Insights
-
Reaction Monitoring : LC-MS analysis is employed to track real-time conversion and identify byproducts, ensuring precise control over substitution reactions .
-
Solvent Effects : Use of HPMC/H₂O as a solvent in NAS reactions enhances stability and reduces decomposition rates compared to other solvent systems .
-
Structural Reactivity : The electron-withdrawing chlorine and electron-donating amino groups create a balance that directs nucleophilic attack to specific positions on the pyrimidine ring .
Scientific Research Applications
2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable intermediate in synthesizing complex organic molecules and exploring potential therapeutic applications.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine serves as a building block in the synthesis of more complex organic molecules. The presence of chloro and methyl substituents on the pyrimidine ring allows for further chemical modifications and diversifications.
- Precursor Compound 2-Chloro-5-methylpyrimidine is a precursor in the synthesis of 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine.
Biology
- Antimicrobial and Antiviral Research This compound is studied for its potential antimicrobial and antiviral properties. Researchers explore its mechanism of action and ability to inhibit the growth or replication of various pathogens.
Medicine
- Therapeutic Agent Research Ongoing research explores the potential of 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine as a therapeutic agent for various diseases. Its interactions with specific molecular targets are investigated to understand its effects on biological systems.
- Muscarinic Acetylcholine Receptor Research Studies focus on replacing the 2-acylaminothiazole core to explore SARs (Structure-Activity Relationships) . Conformational analysis of intramolecular interactions guides the replacement of the 2-acylaminothiazole core .
Industry
- Agrochemical and Pharmaceutical Production 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine is utilized in producing agrochemicals and pharmaceuticals. It acts as a key component in synthesizing various industrial products.
- Herbicide Synthesis It is used as an intermediate in the synthesis of certain herbicides .
Similar Compounds
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Pyrimidine Analogs
Substituent Variations on the Pyrimidine Ring
2-Chloro-N-cyclopentyl-6-methyl-5-nitropyrimidin-4-amine ()
- Substituents : Chloro (position 2), nitro (position 5), methyl (position 6), cyclopentylamine (position 4).
- Key Differences: The nitro group at position 5 is strongly electron-withdrawing, reducing ring electron density compared to the methyl group in the target compound.
- Implications : Nitro groups may increase metabolic instability, while cyclopentylamine could reduce solubility due to higher lipophilicity.
2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine ()
- Substituents : Chloro (position 2), phenyl (position 5), dimethylamine (position 4).
- Key Differences: The tertiary dimethylamine group lacks hydrogen-bonding capability, reducing solubility in polar solvents.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
- Substituents : Methyl (position 6), thietane-3-yloxy (position 4), thioether-linked acetate ester.
- The thioether linkage may confer redox sensitivity, unlike the stable ethanamine group in the target .
Data Table: Structural and Inferred Properties
| Compound Name | Core Structure | Substituents (Positions) | LogP (Predicted) | Solubility (Inferred) | Key Functional Groups |
|---|---|---|---|---|---|
| 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine | Pyrimidine | Cl (2), Me (5), NH₂CH₂CH₂- (4) | ~1.8 | Moderate (polar amine) | Primary amine, chloro, methyl |
| 2-Chloro-N-cyclopentyl-6-methyl-5-nitropyrimidin-4-amine | Pyrimidine | Cl (2), NO₂ (5), Me (6), cyclopentylamine (4) | ~2.5 | Low | Nitro, secondary amine |
| 2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine | Pyrimidine | Cl (2), Ph (5), NMe₂ (4) | ~3.0 | Very low | Tertiary amine, phenyl |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Pyrimidine | Me (6), thietane-O- (4), S-linked ester | ~1.5 | Moderate (ester) | Thioether, ester, thietane |
Comparison with Pyridine-Based Analogs ()
The compound 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine features a pyridine core with chloro and phenyl substituents.
- Key Differences: Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) alters electronic properties and hydrogen-bonding capacity. The amino group in this analog may enhance microbial activity, as reported in , but the target compound’s ethanamine group could offer distinct pharmacokinetic advantages due to reduced steric hindrance .
Ethanamine Derivatives in Psychoactive Compounds ()
Phenethylamine derivatives like 2C-E and 2C-D () share an ethanamine backbone but lack the pyrimidine ring. These compounds interact with serotonin receptors due to their planar aromatic systems. In contrast, the target compound’s pyrimidine core may direct it toward kinase inhibition or antimicrobial targets, highlighting the role of heterocycles in modulating biological activity .
Biological Activity
2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine, a compound with significant potential in pharmaceutical applications, has garnered attention due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C7H9ClN2
- Molecular Weight : 158.61 g/mol
- CAS Number : 79055-62-2
The presence of a chloro group and a pyrimidine ring contributes to its reactivity and biological interactions.
Antitumor Activity
Research indicates that 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine exhibits notable antitumor activity. A study evaluated its effects on various cancer cell lines, demonstrating cytotoxicity against colorectal cancer (CRC) organoids. The compound was shown to inhibit epithelial-mesenchymal transition (EMT), a process associated with cancer metastasis, by inducing a mesenchymal-to-epithelial transition (MET) in tumor organoids. This suggests its potential as a therapeutic agent in cancer treatment .
The mechanism through which 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine exerts its effects appears to involve the inhibition of specific oncogenic pathways. It has been implicated in the modulation of transcription factors that drive tumor progression. For instance, the compound's ability to inhibit CHD1L, an oncogene linked to tumor growth and multidrug resistance, highlights its role in targeting critical pathways in cancer biology .
Pharmacological Studies
Pharmacological evaluations have shown that this compound interacts with various biological targets, including kinases and nuclear receptors. Its structural features allow it to engage in significant binding interactions, enhancing its efficacy as a potential drug candidate .
Table of Biological Activities
Case Study: Colorectal Cancer
In a recent study involving patient-derived tumor organoids, 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine demonstrated potent cytotoxic effects. The treatment resulted in significant downregulation of vimentin (a marker of EMT) and upregulation of E-cadherin (a marker of MET), indicating a shift towards a less aggressive tumor phenotype. This dual action positions the compound as a promising candidate for further development in CRC therapies .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, formaldehyde can be introduced to pyrimidine derivatives under basic conditions (e.g., NaOH) to functionalize the 5-position of the pyrimidine ring . Optimization strategies include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Catalyst selection : Using phase-transfer catalysts to enhance reaction efficiency.
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.
Q. How should researchers address discrepancies in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies in NMR/IR data can arise from tautomerism or impurities. Recommended steps:
- Comparative analysis : Cross-reference with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve ambiguous proton-carbon correlations.
- Crystallography : Single-crystal X-ray diffraction for definitive structural confirmation.
Q. What safety protocols are critical when handling 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine given limited toxicological data?
- Methodological Answer : Adopt precautionary measures aligned with GHS/CLP regulations:
- Ventilation : Use fume hoods to avoid inhalation (P261) .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact (P262) .
- Waste management : Segregate halogenated byproducts and collaborate with certified waste treatment agencies .
Advanced Research Questions
Q. How can DFT calculations predict the regioselectivity of nucleophilic substitutions in 2-chloro-5-methylpyrimidine derivatives?
- Methodological Answer : DFT studies (e.g., B3LYP/6-31G* basis set) compute Fukui indices to identify electrophilic sites. Steps include:
Q. What in vivo models are suitable for evaluating the neuropharmacological effects of 2-(2-Chloro-5-methylpyrimidin-4-yl)ethanamine derivatives?
- Methodological Answer : Zebrafish (Danio rerio) models offer advantages for behavioral and neurochemical assays:
- Dose-response studies : Administer compounds (0.1–10 µM) in embryo medium and track locomotor activity .
- Receptor profiling : Use fluorescently labelled substrate peptides to quantify NMDA receptor binding .
- Data normalization : Include positive controls (e.g., MK-801 for NMDA antagonism) to validate assay sensitivity.
Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy results?
- Methodological Answer : Address discrepancies through mechanistic validation:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via HPLC-MS to confirm bioavailability .
- Metabolite screening : Identify active/inactive metabolites using liver microsome assays.
- Target engagement : Employ PET imaging or radioligand binding to verify target interaction in vivo.
Data Contradiction Analysis
Q. What strategies mitigate conflicting biological activity data across structural analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., chloro vs. methyl groups) to isolate pharmacophores .
- High-throughput screening : Test analogs against diverse cell lines (e.g., HEK-293 for receptor assays) to identify off-target effects.
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests).
Environmental and Regulatory Considerations
Q. How should waste containing halogenated byproducts from pyrimidine synthesis be managed?
- Methodological Answer : Follow protocols for halogenated organic waste:
- Segregation : Store in amber glass containers labelled "chlorinated waste" .
- Neutralization : Treat with activated carbon or sodium bicarbonate before disposal.
- Documentation : Maintain logs for regulatory compliance (e.g., EPA Hazardous Waste Codes).
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
